2-Trifluoromethyl Confers an ~2-Fold Potency Gain Over 2-Hydrogen in the 5-Methyl Sub-series
When the 2-position substituent is varied from hydrogen to trifluoromethyl while keeping the 3-(4-chlorophenyl) and 5-methyl groups constant, DXS inhibitory activity shifts from undetectable (IC50 >200 µM) to a quantifiable 98.4 µM. This matched-pair comparison (Compound 3 vs. Compound 12) isolates the contribution of the CF3 group to target engagement [1].
| Evidence Dimension | Inhibitory potency against M. tuberculosis DXS (IC50, µM) |
|---|---|
| Target Compound Data | 98.4 ± 13.8 µM (Compound 12: R1=CF3, R2=4-Cl, R3=CH3, R4=H) |
| Comparator Or Baseline | >200 µM (Compound 3: R1=H, R2=4-Cl, R3=CH3, R4=H) |
| Quantified Difference | At least a 2.0-fold improvement; actual fold-change greater than 2.0 because the comparator IC50 exceeds the assay upper limit |
| Conditions | Recombinant M. tuberculosis DXS enzyme inhibition assay; IC50 values derived from dose–response curves, reported as mean ± SD [1] |
Why This Matters
This comparison proves that the 2-CF3 group is a non-negotiable potency determinant; a 2-H analog from the same series is effectively inactive, making the CF3-bearing compound the only viable choice for DXS-targeted studies.
- [1] Mao, J.; Eoh, H.; He, R.; Wang, Y.; Wan, B.; Franzblau, S.G.; Crick, D.C.; Kozikowski, A.P. Structure–activity relationships of compounds targeting Mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate synthase. Bioorg. Med. Chem. Lett. 2008, 18, 5320–5323. Table 1, compounds 3 and 12. PMID: 18783951. View Source
